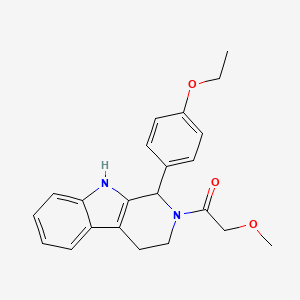

1-(4-ethoxyphenyl)-2-(methoxyacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-ethoxyphenyl)-2-(methoxyacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as harmine, a beta-carboline alkaloid that is naturally found in various plants, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been extensively studied for its pharmacological properties, including its potential use in treating various diseases.

Aplicaciones Científicas De Investigación

Harmine has been extensively studied for its potential applications in various fields, including neuropharmacology, cancer research, and infectious diseases. In neuropharmacology, harmine has been shown to inhibit the activity of monoamine oxidase A and B, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This mechanism of action has been linked to the potential use of harmine in treating depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

In cancer research, harmine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Harmine's anticancer properties have been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

In infectious diseases, harmine has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and dengue virus. Harmine's antiviral properties have been linked to its ability to inhibit viral entry and replication.

Mecanismo De Acción

Harmine's mechanism of action is complex and involves various pathways. One of the primary mechanisms of action is the inhibition of monoamine oxidase A and B, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmine has also been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the mTOR pathway, and the NF-κB pathway. These pathways play a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and immune response.

Biochemical and Physiological Effects:

Harmine's biochemical and physiological effects vary depending on the dose and route of administration. Harmine has been shown to have anxiolytic, antidepressant, and neuroprotective effects in various animal models. Harmine has also been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. In cancer research, harmine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Harmine's antiviral properties have been linked to its ability to inhibit viral entry and replication.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Harmine's advantages for lab experiments include its ability to inhibit monoamine oxidase A and B, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmine's anticancer properties have been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Harmine's antiviral properties have been linked to its ability to inhibit viral entry and replication. However, harmine's limitations for lab experiments include its low solubility in water, which makes it difficult to administer orally. Harmine also has a short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

For harmine research include the development of novel harmine derivatives with improved pharmacokinetic properties. These derivatives may have increased solubility in water and a longer half-life, making them more effective in vivo. Harmine's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's also warrants further investigation. Additionally, harmine's potential use in combination therapy for cancer and infectious diseases may provide new treatment options for these diseases.

Métodos De Síntesis

Harmine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of harmine involves the condensation of 1-methoxy-β-carboline with 4-ethoxyphenylacetic acid, followed by acetylation with acetic anhydride. The final product is purified through column chromatography and recrystallization. The yield of harmine synthesis varies depending on the method used, with the highest yield reported at 80%.

Propiedades

IUPAC Name |

1-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-3-27-16-10-8-15(9-11-16)22-21-18(12-13-24(22)20(25)14-26-2)17-6-4-5-7-19(17)23-21/h4-11,22-23H,3,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDBFWCPZYPPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)COC)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)

![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)

![N-(2-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6016918.png)

![1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6016921.png)

![5-(2,4-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6016928.png)

![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6016934.png)

![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6016938.png)

![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]-2-methylpropanamide](/img/structure/B6016946.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6016950.png)

![3-{[(2-aminophenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6016962.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6016990.png)

![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6016997.png)